molecular formula C15H22N2O2 B8113548 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B8113548
M. Wt: 262.35 g/mol
InChI Key: GUACBXGGQZSQLF-UHFFFAOYSA-N
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Description

4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound featuring a pyrano[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound, such as the pyridine and pyrano rings, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a suitable precursor undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of a pyridine derivative with an appropriate electrophile, such as a halomethyl ether.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compound to form the octahydro-2H-pyrano[3,2-c]pyridine core. This step may require specific reaction conditions, such as elevated temperatures and the use of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the pyridine moiety, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the pyridine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of pyridine-containing molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The pyridine moiety can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share the pyrano ring structure and have similar biological activities, such as anticancer and antimicrobial properties.

    Furo[3,2-c]quinolones: These compounds also feature a fused ring system and exhibit a range of biological activities, including anti-inflammatory and antifungal properties.

Uniqueness

4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is unique due to the presence of both pyridine and pyrano rings in its structure. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in drug development and materials science further highlight its uniqueness.

Properties

IUPAC Name

4a-(pyridin-3-ylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-13(9-16-6-1)10-18-12-15-5-2-8-19-14(15)4-7-17-11-15/h1,3,6,9,14,17H,2,4-5,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUACBXGGQZSQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCC2OC1)COCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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